molecular formula C21H17FN2O5S B3495248 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3495248
M. Wt: 428.4 g/mol
InChI Key: YEVOSTMOPIUYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,3-benzodioxol-5-yl group, a fluorophenyl group, a sulfonyl group, and a phenylglycinamide group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, fluorophenyl, sulfonyl, and phenylglycinamide groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The benzodioxol, fluorophenyl, sulfonyl, and phenylglycinamide groups could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would describe how it interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its potential uses, as well as detailed studies of its synthesis, properties, and safety .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S/c22-15-6-9-18(10-7-15)30(26,27)24(17-4-2-1-3-5-17)13-21(25)23-16-8-11-19-20(12-16)29-14-28-19/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOSTMOPIUYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 3
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 4
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

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